molecular formula C9H17NO2 B15373417 Ethyl 4-ethyl-3-pyrrolidinecarboxylate

Ethyl 4-ethyl-3-pyrrolidinecarboxylate

Cat. No.: B15373417
M. Wt: 171.24 g/mol
InChI Key: SVEHWKCSSNSKAG-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3-pyrrolidinecarboxylate is a pyrrolidine derivative featuring a five-membered nitrogen-containing heterocyclic ring with an ethyl ester group at the 3-position and an ethyl substituent at the 4-position. Pyrrolidine derivatives are widely studied in medicinal and synthetic chemistry due to their conformational flexibility, bioactivity, and utility as intermediates in organic synthesis. Its synthesis typically involves cyclization or functionalization of pyrrolidine precursors, followed by esterification or alkylation steps.

Properties

IUPAC Name

ethyl 4-ethylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-7-5-10-6-8(7)9(11)12-4-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEHWKCSSNSKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on piperidine and tetrahydropyridine derivatives, such as Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate (hereafter referred to as Compound A ), which shares a carboxylate ester moiety but differs significantly in core structure and substituents. Below is a detailed comparison:

Structural and Functional Differences

Feature Ethyl 4-ethyl-3-pyrrolidinecarboxylate Compound A (from Evidence )
Core Ring Pyrrolidine (5-membered ring) Tetrahydropyridine (6-membered ring)
Substituents 4-ethyl, 3-ethyl carboxylate 4-hydroxy, 2,6-diphenyl, 1-[2-(piperidin-1-yl)acetyl], 3-ethyl carboxylate
Molecular Complexity Low (minimal substituents) High (multiple bulky groups)
Bioactivity Limited reported data Antibacterial, antitumor properties

Key Observations

Ring Size and Conformation: Pyrrolidine’s smaller ring size (5-membered) compared to piperidine/tetrahydropyridine (6-membered) reduces steric strain but may limit binding affinity to larger biological targets.

In contrast, Compound A’s 4-hydroxy and 2,6-diphenyl groups enhance hydrogen bonding and aromatic stacking, critical for its reported antibacterial and antitumor activities . Compound A’s 1-[2-(piperidin-1-yl)acetyl] side chain introduces a tertiary amine, which may facilitate interactions with charged residues in biological targets.

Biological Activity: While this compound lacks direct activity data, the structural complexity of Compound A correlates with its noted bioactivity.

Research Findings and Implications

  • Antibacterial Activity : Compound A’s diphenyl and piperidinyl-acetyl groups are hypothesized to disrupt bacterial cell membranes or enzyme function, a trait less likely in the simpler pyrrolidine derivative .
  • Synthetic Utility : this compound’s straightforward structure makes it a versatile intermediate for further functionalization, whereas Compound A’s synthesis requires multi-step protocols due to its complex substituents.

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